molecular formula C19H32N4O10 B605876 Azido-PEG6-NHS ester CAS No. 2055014-64-5

Azido-PEG6-NHS ester

Cat. No. B605876
M. Wt: 476.48
InChI Key: WXKOAPGNZNSYPW-UHFFFAOYSA-N
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Description

Azido-PEG6-NHS ester is a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG- and Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG6-NHS ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG6-NHS ester is C19H32N4O10 . The molecular weight is 476.5 g/mol . The structure contains an Azide group and an NHS ester function group .


Chemical Reactions Analysis

The azide group in Azido-PEG6-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG6-NHS ester is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Azido-PEG6-NHS ester

is a compound that consists of an azide (N3) and an NHS ester function group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

It’s commonly employed in the synthesis of antibody-drug conjugates (ADCs) . Additionally, it serves as a PEG- and alkyl/ether-based linker for the synthesis of proteolysis targeting chimeras (PROTACs) . In a study, a heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications .

    Bioconjugation Applications

    • Application : Azido-PEG6-NHS ester is used in bioconjugation applications . It can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Results : The result is a stable triazole linkage .

    Synthesis of Antibody-Drug Conjugates (ADCs)

    • Application : Azido-PEG6-NHS ester is a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
    • Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Results : The result is a stable triazole linkage .

    Synthesis of Proteolysis Targeting Chimeras (PROTACs)

    • Application : Azido-PEG6-NHS ester is also a PEG- and Alkyl/ether based PROTAC linker that can be used in the synthesis of PROTACs .
    • Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Results : The result is a stable triazole linkage .
  • Site-Specific Labeling Strategies
    • Application : Azido-PEG6-NHS ester has been employed in the development of site-specific labeling strategies . This enables the attachment of fluorophores or other reporter molecules to specific amino acid residues of a protein or peptide .
    • Method : The NHS ester of Azido-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
    • Results : The result is a stable triazole linkage .

Future Directions

Azido-PEG6-NHS ester is a promising compound in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs) . Its unique properties make it a valuable tool for researchers exploring new therapeutic strategies.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKOAPGNZNSYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG6-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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